

In-depth Technical Guide: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Cat. No.:	B1267544

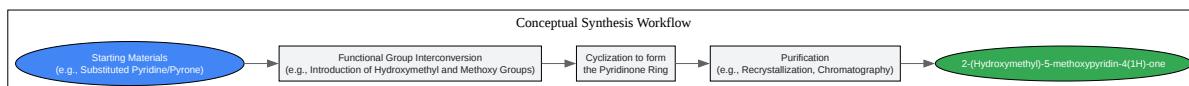
[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic organic compound with significant potential in medicinal chemistry and biochemical research. Its core structure, a 3-hydroxy-4-pyridinone, is renowned for its strong and selective metal-chelating properties, particularly for iron (III). This characteristic positions it as a valuable building block in the design and synthesis of novel therapeutic agents, especially for diseases related to metal overload and oxidative stress. This technical guide provides a comprehensive overview of the available information on the characterization of **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one**, including its physicochemical properties and biological significance. However, it is important to note that detailed, publicly available experimental data, including specific synthesis protocols and comprehensive spectral characterization, remains limited.

Physicochemical Properties


A summary of the known physicochemical properties of **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** is presented in Table 1.

Property	Value	Source
CAS Number	6323-21-3	[1] [2] [3]
Molecular Formula	C ₇ H ₉ NO ₃	[4]
Molecular Weight	155.15 g/mol	[4]
Appearance	Yellowish-brown solid	[1]
Purity	≥95%	[1] [2] [3]

Synthesis

A detailed, peer-reviewed synthesis protocol for **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** is not readily available in the public domain. General synthetic strategies for 3-hydroxy-4-pyridinones often involve the cyclization of appropriate precursors. For this specific molecule, a plausible synthetic route could involve the elaboration of a suitably substituted pyridine or pyrone precursor.

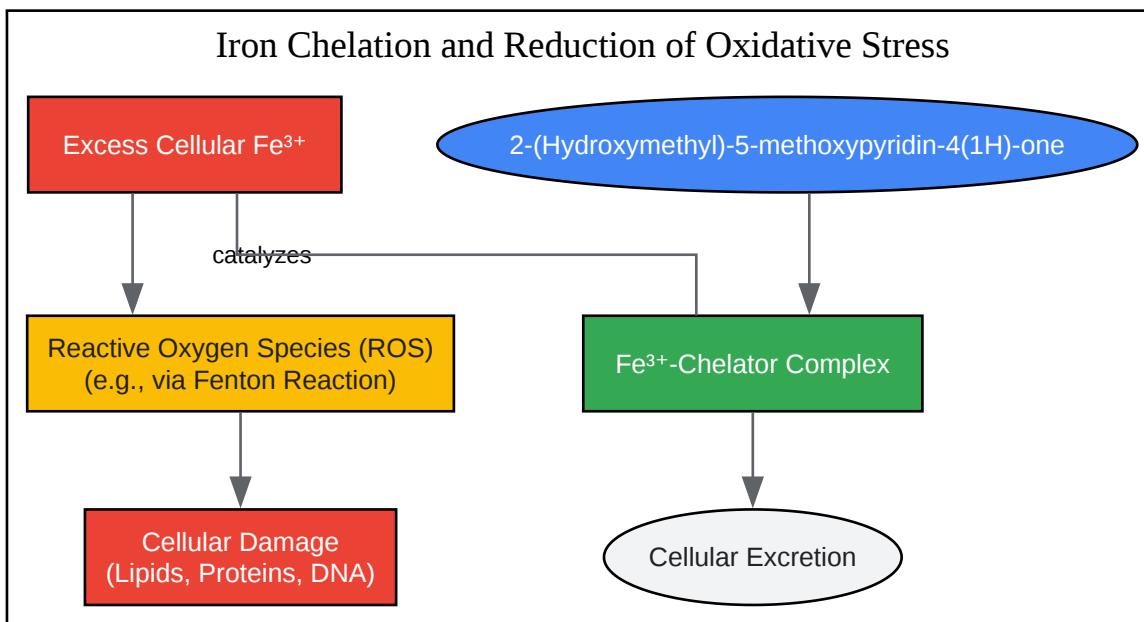
A general workflow for the synthesis of such a compound is depicted below. This is a conceptual workflow and has not been experimentally validated for this specific molecule due to the lack of a published protocol.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one**.

Spectroscopic Characterization

Comprehensive, publicly accessible spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, IR) for **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** could not be located in the searched scientific literature and databases. For novel compound characterization, the following analytical techniques are essential:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the chemical structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.

Biological Activity and Mechanism of Action

The primary biological significance of **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** stems from its identity as a 3-hydroxy-4-pyridinone. This class of compounds is well-established as potent and selective chelators of trivalent metal ions, most notably iron(III).

The proposed mechanism of action involves the bidentate chelation of Fe^{3+} by the hydroxyl and keto groups on the pyridinone ring. This high affinity for iron makes these compounds valuable for the treatment of iron overload disorders, such as β -thalassemia, by sequestering excess iron and facilitating its excretion from the body.^[1] Furthermore, by chelating redox-active iron, these compounds can mitigate oxidative stress, which is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and certain cancers.^[1]

The signaling pathway involved in the therapeutic effects of iron chelators is primarily centered on reducing iron-induced oxidative stress.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one**.

Applications in Research and Drug Development

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one serves as a valuable scaffold for the development of more complex and potent therapeutic agents.^[1] Its functional groups, the hydroxymethyl and methoxy moieties, offer sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Potential research applications include:

- Development of Novel Iron Chelators: As a lead compound for the synthesis of new drugs for iron overload diseases.
- Antioxidant Research: Investigating its potential to mitigate oxidative damage in various disease models.
- Neuroprotective Agent Studies: Exploring its utility in the context of neurodegenerative diseases where metal dysregulation is a contributing factor.

- Anticancer Research: Studying its potential to selectively target cancer cells that have a high iron dependency.

Conclusion

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a promising molecule with a well-defined role as a metal-chelating agent. Its potential applications in medicine are significant, particularly in the context of diseases associated with iron overload and oxidative stress. However, the lack of detailed, publicly available experimental data on its synthesis and full spectroscopic characterization presents a notable gap in the scientific literature. Further research to elucidate these aspects is crucial for unlocking the full therapeutic and research potential of this compound. Researchers and drug development professionals are encouraged to undertake studies to synthesize and comprehensively characterize this molecule to facilitate its advancement in preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leapchem.com [leapchem.com]
- 2. 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one - CAS:6323-21-3 - 阿镁生物 [amaybio.com]
- 3. 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one - CAS:6323-21-3 - 阿镁生物 [amaybio.com]
- 4. 2-(hydroxymethyl)-5-methoxypyridin-4-ol CAS#: 62885-42-1 [chemicalbook.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267544#characterization-of-2-hydroxymethyl-5-methoxypyridin-4-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com